8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
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Overview
Description
8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a heterocyclic compound that features a benzoxazine core with a nitro group at the eighth position
Synthetic Routes and Reaction Conditions:
Nitration of 3,4-dihydro-2H-benzo[B][1,4]oxazine: The nitration process involves the introduction of a nitro group into the benzoxazine ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors, such as 2-nitrophenol and ethylene diamine, under acidic or basic conditions to form the benzoxazine ring with the nitro group already in place.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 8-Amino-3,4-dihydro-2H-benzo[B][1,4]oxazine.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 6-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
- 7-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
- 2-Methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
Comparison:
- Structural Differences: The position of the nitro group or other substituents can significantly affect the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: While all these compounds may have similar applications, the specific properties of 8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine make it unique for certain applications, such as its specific interactions in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)7-3-1-2-6-8(7)13-5-4-9-6/h1-3,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJHSCSQNOAHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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